cloruros de metales posttransicionales

Post-transition metal chlorides are a diverse class of inorganic compounds featuring elements from the third and lower groups of the periodic table, which do not belong to the traditional transition metals. These include elements such as aluminum (Al), gallium (Ga), indium (In), tin (Sn), lead (Pb), bismuth (Bi), and their heavier homologs in other periods. Post-transition metal chlorides exhibit a wide range of physical and chemical properties due to the varying electronegativity, atomic size, and electronic configurations of these elements.

Aluminum chloride (AlCl₃) is one of the most common examples, widely used as an intermediate in organic synthesis and as a catalyst in various reactions. Gallium(III) chloride (GaCl₃), another notable member, finds applications in semiconductor manufacturing due to its high purity requirements. In contrast, tin(II) chloride (SnCl₂) is often employed as a reducing agent and in the production of tin compounds for coatings and plating processes.

The properties of these chlorides can vary significantly depending on their anion content, crystalline structure, and the presence of water or other ligands. They are often used in industrial processes such as catalysts, surface treatments, and in the synthesis of various organic and inorganic compounds. Due to their versatility, post-transition metal chlorides play a crucial role in diverse fields including electronics, materials science, and pharmaceuticals.

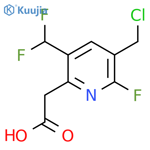

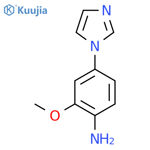

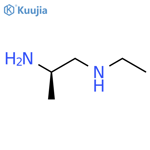

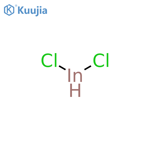

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

Indium chloride | 13465-11-7 | Cl2In |

|

Aluminum chloride hexahydrate | 7784-13-6 | AlCl3.6(H2O) |

|

Gallate(1-),tetrachloro-, gallium(1+) (1:1), (T-4)- | 24597-12-4 | C21H3Cl12GaO15 |

|

Lead Dichloride | 7758-95-4 | Cl2Pb |

|

Indium(I) chloride | 13465-10-6 | ClH2In |

|

gallium(ii) chloride | 13498-12-9 | Ga+2.2[Cl-] |

|

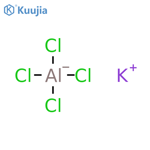

Aluminate(1-),tetrachloro-, potassium, (T-4)- (9CI) | 13821-13-1 | AlCl4-.K+ |

|

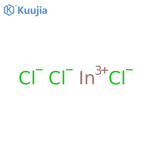

Indiumtrichloride | 12672-70-7 | In+3.3[Cl-] |

|

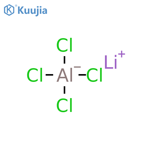

Lithium tetrachloroaluminate | 14024-11-4 | AlCl4Li |

|

Aluminum Titanium Chloride | 12003-13-3 | AlClH4Ti |

Literatura relevante

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

Proveedores recomendados

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados